Molybdenum boride

Overview

Description

Molybdenum boride is a compound formed by the combination of molybdenum and boron. It is known for its exceptional hardness, high melting point, and excellent electrical conductivity. These properties make this compound a valuable material in various industrial applications, particularly in areas requiring materials that can withstand extreme conditions.

Mechanism of Action

Target of Action

Molybdenum boride (MoB) is primarily targeted for use in electrocatalysis . It has been reported to be an active catalyst for the Hydrogen Evolution Reaction (HER) with moderate catalytic activity . The compound’s primary targets are the reactions that require a catalyst to enhance their efficiency and speed.

Mode of Action

The mode of action of MoB involves its interaction with the reactants in the catalytic reactions. The compound’s excellent electrocatalytic activity is attributed to its ability to modulate local electronic structures and surface adsorption properties . This modulation enhances the interaction between MoB and the reactants, thereby accelerating the reaction rate.

Pharmacokinetics

It’s worth noting that the effectiveness of mob in its applications can be influenced by its physical and chemical properties, such as particle size and phase purity .

Result of Action

The result of MoB’s action is the enhanced efficiency and speed of the reactions it catalyzes. For instance, in the case of the HER, MoB helps to accelerate the reaction, leading to a more efficient production of hydrogen . This makes MoB a valuable component in the development of advanced catalysts with superior activity and stability .

Action Environment

The action of MoB can be influenced by various environmental factors. For instance, its catalytic activity can be affected by the pH and temperature of the reaction environment . Interestingly, MoB has been found to maintain its Surface-Enhanced Raman Scattering (SERS) effect even when exposed to corrosive environments and high temperatures . This suggests that MoB is a robust catalyst that can function effectively in a variety of challenging conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdenum boride can be synthesized through several methods, including:

Boriding Reaction: This involves reacting molybdenum powder with boron nitride at high temperatures (around 1723 K) in an argon atmosphere or vacuum.

Borothermal Reduction: This method involves reducing molybdenum oxide with boron at high temperatures.

Self-Propagating High-Temperature Synthesis (SHS): This method involves a combustion reaction between molybdenum and boron powders.

Magnesiothermic Reduction: This involves reducing molybdenum oxide with magnesium and boron at high temperatures.

Industrial Production Methods: Industrial production of this compound typically involves large-scale boriding reactions or SHS due to their efficiency and scalability. These methods allow for the production of high-purity this compound with controlled stoichiometry and particle size.

Chemical Reactions Analysis

Molybdenum boride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at high temperatures to form molybdenum oxide and boron oxide.

Reduction: It can be reduced by hydrogen or other reducing agents to form molybdenum and boron.

Substitution: this compound can undergo substitution reactions where boron atoms are replaced by other elements, such as carbon or nitrogen.

Common Reagents and Conditions:

Oxidation: Typically involves heating in an oxygen-rich environment.

Reduction: Involves heating with hydrogen or other reducing agents.

Substitution: Requires specific conditions depending on the substituting element, such as high temperatures and specific catalysts.

Major Products:

Oxidation: Molybdenum oxide and boron oxide.

Reduction: Molybdenum and boron.

Substitution: Various substituted borides, such as molybdenum carbide or molybdenum nitride.

Scientific Research Applications

Molybdenum boride has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and nitrogen reduction reactions (NRR)

Electronics: Due to its excellent electrical conductivity, this compound is used in electronic devices and components.

Materials Science: It is used in the development of superhard materials and coatings for cutting tools and wear-resistant surfaces.

Energy Storage: this compound is being explored as an anode material for lithium-ion batteries due to its high specific capacity and low diffusion barriers.

Comparison with Similar Compounds

Molybdenum boride is compared with other similar compounds, such as tungsten boride, titanium boride, and zirconium boride. These compounds share similar properties, such as high hardness and melting points, but differ in their specific applications and performance characteristics:

Tungsten Boride: Similar in hardness and melting point but has different catalytic properties.

Titanium Boride: Known for its high hardness and corrosion resistance, often used in cutting tools.

Zirconium Boride: Exhibits high thermal stability and is used in high-temperature applications.

This compound stands out due to its excellent electrical conductivity and catalytic properties, making it a versatile material in various scientific and industrial applications.

Properties

IUPAC Name |

boranylidynemolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLOITKZTDVGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

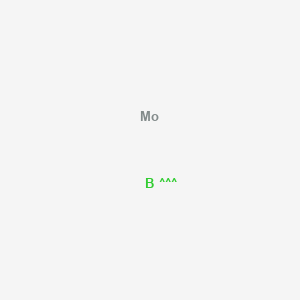

Canonical SMILES |

B#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdenum boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12006-98-3, 12626-91-4 | |

| Record name | Molybdenum boride (MoB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum boride (MoB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (MoB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molybdenum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes molybdenum boride ceramics a promising alternative to traditional noble metal-based SERS sensors?

A1: Traditional SERS sensors, often relying on noble metals, face limitations due to their high cost and susceptibility to harsh environments. This compound ceramics offer a compelling alternative due to their impressive stability under extreme conditions. Studies have shown that their SERS activity remains intact even after exposure to high temperatures, strong acids, and alkalis. [] This robustness makes them suitable for detection applications in challenging environments where conventional sensors might fail.

Q2: How does the stability of this compound thin films contribute to their potential in catalytic applications?

A2: this compound thin films exhibit remarkable stability in acidic solutions, a crucial factor for their application in catalytic reactions like the hydrogen evolution reaction (HER). [] This stability ensures their prolonged activity and performance in harsh electrolytic environments, making them promising candidates for sustainable energy applications.

Q3: Can porosity be introduced into this compound, and how does this impact its properties?

A3: Yes, mesoporosity can be engineered into α-molybdenum boride through a controlled thermal decomposition process involving a metastable Mo-Al-B precursor. [] This process results in the formation of alumina inclusions within the this compound framework, which can be subsequently removed to create pores. This porosity enhances the surface area of the material, making it more effective for applications like catalysis.

Q4: How does the presence of interlayers affect the thermal stability of Mo/B4C multilayers designed for beyond-EUV optics?

A4: Mo/B4C multilayers, deposited via sputtering, tend to form thin interlayers of molybdenum borides at the Mo/B interfaces. [, ] While these interlayers can slightly decrease reflectivity, they significantly enhance the multilayer's thermal stability. This stability is crucial for optical applications where the coatings are exposed to elevated temperatures.

Q5: What are the different phases of this compound, and how do their SERS activities compare?

A5: this compound can exist in various phases, including β-MoB, MoB2, and Mo2B5. Interestingly, β-MoB exhibits the most significant SERS activity among these phases. [] This difference in SERS performance likely arises from variations in their electronic structures and interaction capabilities with target molecules.

Q6: How does the boron content influence the stability and hardness of molybdenum borides?

A6: Contrary to the common notion that higher boron content leads to increased stability and hardness in transition-metal borides, an unusual trend is observed in molybdenum borides. Studies reveal a decrease in stability and hardness as the boron content increases from hP16-MoB3 and hR18-MoB2 to hP20-MoB4 and hR21-Mo2B5, respectively. [] This unexpected behavior highlights the complexity of structure-property relationships in these materials.

Q7: How does the catalytic activity of this compound for carbon monoxide oxidation change upon oxidation?

A7: While this compound demonstrates notable catalytic activity for carbon monoxide oxidation, its activity is dramatically enhanced upon oxidation. [] This enhancement is attributed to the formation of a ternary MoxByOz compound. The presence of both boron and oxygen species in this compound facilitates a stronger interaction with co-adsorbed carbon monoxide and oxygen, leading to more activated molecular orbitals and enhanced catalytic performance.

Q8: What makes this compound a promising catalyst for the hydrogen evolution reaction (HER)?

A8: this compound, in various phases like Mo2B, α-MoB, β-MoB, and MoB2, has demonstrated excellent electrocatalytic activity for the HER. [, , ] This activity stems from their unique electronic structures and favorable surface properties, allowing for efficient adsorption and desorption of hydrogen. Notably, ultrathin this compound films, with their maximized surface active sites and fast electron transport, exhibit even higher HER activity. []

Q9: How do this compound nanoparticles contribute to improved performance in lithium-sulfur batteries?

A9: Hydrophilic this compound nanoparticles function as efficient catalytic additives in lithium-sulfur batteries. [] Their high conductivity and abundant catalytically active sites accelerate the redox kinetics of lithium polysulfides, enhancing battery performance. Additionally, their hydrophilic nature and good electrolyte wettability promote electrolyte penetration and efficient lithium polysulfide utilization, even under lean-electrolyte conditions.

Q10: What do theoretical calculations reveal about the SERS enhancement mechanism in this compound?

A10: Theoretical calculations provide valuable insights into the remarkable SERS activity of this compound. Studies suggest that strong molecule interactions and prominent charge interactions between target molecules like Rhodamine 6G and the various phases of this compound contribute significantly to the observed SERS enhancement. [] These calculations guide the understanding of structure-property relationships and aid in the rational design of more efficient SERS platforms.

Q11: How do density functional theory (DFT) calculations contribute to understanding the HER activity of molybdenum diboride nanoparticles?

A11: DFT calculations provide a theoretical basis for the observed high HER activity of molybdenum diboride (MoB2) nanoparticles. These calculations reveal that several surfaces of MoB2 are electrocatalytically active, with the optimum hydrogen evolution occurring at a specific hydrogen coverage on the B-terminated {001} surface. [] This insight into the active sites and reaction mechanisms guides the development of more efficient this compound-based HER catalysts.

Q12: How do this compound and molybdenum carbide compare in terms of their catalytic activity for the hydrogen evolution reaction?

A12: Both this compound (MoB) and molybdenum carbide (Mo2C) exhibit excellent catalytic activity for the HER in both acidic and basic solutions. [] While they share this capability, further research is needed to compare their performance metrics, such as overpotential, Tafel slope, and long-term stability, under identical conditions to determine their relative efficacy for specific HER applications.

Q13: What are the advantages and disadvantages of using this compound compared to platinum as catalysts for the hydrogen evolution reaction?

A13: Platinum is a highly efficient catalyst for the HER, but its high cost and scarcity limit its widespread adoption. This compound offers a promising alternative due to its lower cost and earth-abundant nature. While this compound might not yet match the catalytic performance of platinum in terms of overpotential and exchange current density, its stability in both acidic and basic solutions and the potential for further performance improvement through nanostructuring and doping make it a viable candidate for HER catalysis in the long run. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.